
Amiton Oxalate: A Technical Guide to its
Function as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Amiton oxalate

Cat. No.: B1667125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Amiton oxalate is a potent organophosphate cholinesterase inhibitor. This document provides

a comprehensive technical overview of its mechanism of action, methods for assessing its

inhibitory activity, and a comparative analysis of its potency relative to other organophosphates.

Due to the historical classification and subsequent withdrawal of Amiton from widespread use

due to its high toxicity, specific public domain data on its inhibitory constants (IC50 and Ki) are

scarce. This guide, therefore, presents a detailed experimental protocol for determining these

values and provides data for other relevant organophosphates to offer a comparative context

for researchers.

Introduction
Amiton, chemically known as O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate, was

originally developed as an insecticide and acaricide.[1] It belongs to the class of

organophosphorus compounds, which are potent inhibitors of cholinesterase enzymes.[2] The

oxalate salt of Amiton, Amiton oxalate, is a crystalline solid.[3] Due to its high toxicity in non-

target species, including mammals, its use as a pesticide was discontinued.[1] However, its

powerful anticholinesterase activity makes it a subject of interest in toxicological studies and for

the development of countermeasures against organophosphate poisoning. This guide delves

into the technical aspects of Amiton oxalate's function as a cholinesterase inhibitor.
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Mechanism of Action: Irreversible Cholinesterase
Inhibition
The primary mechanism of toxicity of Amiton oxalate, like other organophosphates, is the

inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][4] These

enzymes are critical for the termination of nerve impulses in the cholinergic nervous system by

hydrolyzing the neurotransmitter acetylcholine (ACh).[2]

The inhibition process involves the phosphorylation of a serine residue within the active site of

the cholinesterase enzyme.[2] This forms a stable, covalent bond between the

organophosphate and the enzyme.[2] The resulting phosphorylated enzyme is functionally

inactive. While the initial binding may be reversible, it is followed by a process called "aging,"

where a chemical modification of the phosphorylated enzyme occurs, leading to a practically

irreversible inhibition.[2]

The inactivation of cholinesterases leads to an accumulation of acetylcholine at the synaptic

cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic

membrane.[2] This overstimulation of muscarinic and nicotinic receptors leads to a range of

toxic effects, from hypersecretion and muscle fasciculations to paralysis and respiratory failure.

[2]

Figure 1. Signaling pathway of cholinesterase inhibition by Amiton oxalate.

Quantitative Analysis of Cholinesterase Inhibition
The potency of a cholinesterase inhibitor is quantified by its half-maximal inhibitory

concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the

concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific

experimental conditions. The Ki value is a more fundamental measure of the inhibitor's binding

affinity to the enzyme.

As of the latest literature review, specific IC50 and Ki values for Amiton oxalate for both

acetylcholinesterase and butyrylcholinesterase are not readily available in publicly accessible

databases. This is likely due to its early withdrawal from the market.[1] However, to provide a

frame of reference, the following tables present IC50 values for other organophosphate

insecticides against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE).
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Table 1: Comparative IC50 Values of Organophosphate Inhibitors on Human

Acetylcholinesterase (hAChE)

Compound IC50 (µM) Reference

Amiton Oxalate Data not available -

Chlorpyrifos 0.12 [5]

Monocrotophos 0.25 [5]

Profenofos 0.35 [5]

Acephate 4.0 [5]

Table 2: Comparative IC50 Values of Organophosphate Inhibitors on Human

Butyrylcholinesterase (hBuChE)

Compound IC50 (µM) Reference

Amiton Oxalate Data not available -

Paraoxon ~53.5% inhibition at 1 hour [1]

Dichlorvos ~97.2% inhibition at 1 hour [1]

Note: The data for Paraoxon and Dichlorvos are presented as percent inhibition at a specific

time point and concentration, as direct IC50 values were not provided in the cited source.

Experimental Protocol: Determination of
Cholinesterase Inhibition (Ellman's Assay)
The most common method for measuring cholinesterase activity and inhibition is the

spectrophotometric method developed by Ellman and colleagues.[6][7] This assay is based on

the hydrolysis of the substrate acetylthiocholine (ATCh) by cholinesterase. The product of this

reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by

measuring its absorbance at 412 nm.[6]
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Materials and Reagents
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme preparation

Amiton oxalate (or other organophosphate inhibitor)

Acetylthiocholine iodide (ATChI) as substrate

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Phosphate buffer (e.g., 0.1 M, pH 8.0)

Spectrophotometer (plate reader or cuvette-based)

96-well microplates (for high-throughput screening) or cuvettes

Solvent for inhibitor (e.g., ethanol or DMSO)

Experimental Workflow
Figure 2. Experimental workflow for determining cholinesterase inhibition using the Ellman's

assay.

Detailed Procedure
Reagent Preparation:

Prepare a 0.1 M sodium phosphate buffer at pH 8.0.

Dissolve DTNB in the buffer to a final concentration of 10 mM.

Dissolve ATChI in the buffer to a final concentration of 10 mM.

Prepare a stock solution of the cholinesterase enzyme in the buffer. The final

concentration should be determined empirically to yield a linear reaction rate over a few

minutes.

Prepare a stock solution of Amiton oxalate in a suitable solvent (e.g., ethanol) and create

a series of dilutions to be tested.
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Assay Setup (96-well plate format):

To each well, add:

150 µL of phosphate buffer.

10 µL of the enzyme solution.

10 µL of the Amiton oxalate dilution (or solvent for control wells).

Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for a set

period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

Reaction Initiation and Measurement:

To initiate the enzymatic reaction, add 20 µL of the ATChI solution and 20 µL of the DTNB

solution to each well.

Immediately place the plate in a microplate reader and measure the change in absorbance

at 412 nm every 30 seconds for 5-10 minutes.

Data Analysis:

Calculate the initial rate of reaction (V₀) for each well from the linear portion of the

absorbance vs. time plot.

Calculate the percentage of inhibition for each concentration of Amiton oxalate using the

formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value from the resulting dose-response curve by identifying the

concentration at which 50% inhibition is achieved.

Conclusion
Amiton oxalate is a highly potent, irreversible inhibitor of cholinesterases. While specific

quantitative data on its inhibitory constants are not widely available, its mechanism of action is
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well-understood within the context of organophosphate compounds. The provided experimental

protocol based on the Ellman's assay offers a robust method for researchers to determine the

IC50 and Ki values for Amiton oxalate or other cholinesterase inhibitors. A thorough

understanding of the inhibitory properties of such compounds is crucial for toxicological

assessment, the development of therapeutic interventions for organophosphate poisoning, and

for advancing our knowledge of enzyme kinetics and inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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